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Mechanism of Action and Pharmacokinetics

Edasalonexent (CAT-1004) is an orally administered, small molecule designed as a novel nuclear factor
kappa-light-chain-enhancer of activated B cells (NF-kB) inhibitor [1] [2]. Its structure is a covalent
conjugate of salicylic acid and docosahexaenoic acid (DHA) linked by an ethylenediamine bridge [1]. The
drug remains stable extracellularly and is actively transported into cells, where it is cleaved intracellularly by
the enzyme fatty acid amide hydrolase (FAAH) to release salicylic acid and DHA [2]. This simultaneous

intracellular delivery provides synergistic inhibition of activated NF-«kB [1] [2].

The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) findings from early-

phase human studies [1] [3]:

Parameter Findings from Phase 1 Studies

Absorption & Rapid oral absorption. Plasma exposure (AUC) of Edasalonexent and its metabolite,
Food Effect salicyluric acid, significantly increased when administered with food [1].

Metabolism & Intracellular hydrolysis by FAAH releases salicylic acid and DHA. Consistent with
Clearance this cleavage pathway; minimal accumulation after multiple doses [1].
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Parameter
NF-kB Pathway

Inhibition

Safety &
Tolerability

Findings from Phase 1 Studies

Significant decrease in NF-kB pathway and proteasome gene expression profiles in
peripheral mononuclear cells after 2 weeks of treatment. Inhibition was superior to
equimolar doses of extracellular salicylic acid and DHA [1].

Well tolerated in adult subjects. Most common adverse events were mild diarrhea
and headache [1].

Clinical Trial Outcomes and Efficacy

The international, randomized, placebo-controlled Phase 3 trial (PolarisDMD) investigated Edasalonexent

(100 mg/kg/day) in boys aged 4 to <8 years with DMD over 52 weeks [2].

Trial Aspect

PolarisDMD Phase 3 Trial Findings

Primary Endpoint
(NSAA)

Secondary
Endpoints (TFTs)

Age Subgroup
Analysis

Safety Profile

The change in North Star Ambulatory Assessment (NSAA) total score from
baseline was not statistically significant for Edasalonexent vs. placebo at week 52

[2].

Differences in timed function tests (10-meter run/walk, 4-stair climb) were not
statistically significant [2].

A pre-specified analysis showed that younger patients (<6.0 years) demonstrated
a more robust and statistically significant treatment effect on functional decline in
some assessments [2].

Treatment was generally well-tolerated with a manageable safety profile. The
majority of adverse events were mild, with gastrointestinal events (primarily
diarrhea) being the most common [2].

Visualizing the Pathway and Workflow

The following diagrams, created with Graphviz, illustrate Edasalonexent's mechanism of action and the

flow of key experiments that established its pharmacokinetic and pharmacodynamic profile.
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Edasalonexent is cleaved intracellularly by FAAH to release active components that synergistically inhibit

NF-kB [1] [2].
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Phase 1 studies established Edasalonexent's pharmacokinetics (PK) and pharmacodynamics (PD) in adults

[1].

Key Insights for Researchers

From a drug development perspective, Edasalonexent represents a rational approach to targeting a key
driver of DMD pathology. The intracellular prodrug strategy aims to achieve high local concentrations of
active moieties while potentially mitigating systemic toxicity [1]. The age-dependent effect observed in the
Phase 3 trial suggests that initiating treatment before the age of 6 may be critical for maximizing
therapeutic benefit, highlighting the importance of early intervention in disease-modifying strategies for

DMD [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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